Stearidonic Acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

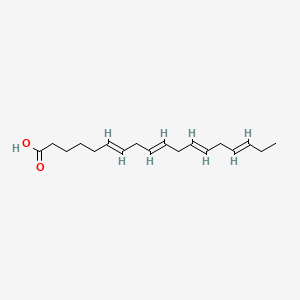

Stearidonic Acid ethyl ester is a polyunsaturated fatty acid with the molecular formula C18H28O2. It is characterized by having four double bonds located at positions 6, 9, 12, and 15 in the carbon chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stearidonic Acid ethyl ester can be synthesized through the chemical reaction of stearidonic acid with ethanol, resulting in the formation of stearidene acetate. This reaction typically requires the use of an acidic catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as fish oils and certain plants. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound in a pure form .

Análisis De Reacciones Químicas

Reaction Conditions

-

Temperature : Reflux temperature (approximately 78°C for ethanol)

-

Catalyst : Sulfuric acid or other acidic catalysts

-

Reaction Time : Typically several hours to ensure complete conversion

Optimization of Reaction Parameters

Research indicates that optimizing the molar ratio of reactants, reaction time, and temperature significantly affects the yield of the esterification process. For instance, a study found that increasing the molar ratio of stearidonic acid to ethanol enhances the esterification yield, with optimal conditions yielding over 97% conversion under specific parameters (e.g., a molar ratio of 30:1 at 65°C for 90 minutes) .

Chemical Reactions Involving Stearidonic Acid Ethyl Ester

This compound undergoes various chemical reactions, which can be categorized into several types:

Oxidation Reactions

This compound can be oxidized to form hydroperoxides and other oxidized products. These reactions are significant as they can lead to the formation of bioactive lipids that play roles in cellular signaling and inflammation.

Hydrolysis

In aqueous environments or under specific conditions, this compound can hydrolyze back into stearidonic acid and ethanol. This reaction is crucial for understanding its metabolic pathways in biological systems.

Stearidonic Acid Ethyl Ester+Water⇌Stearidonic Acid+Ethanol

Transesterification

This compound can also participate in transesterification reactions where it reacts with other alcohols to form different fatty acid esters. This process is often utilized in biodiesel production and other industrial applications.

Aplicaciones Científicas De Investigación

Stearidonic Acid ethyl ester has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its role in cellular metabolism and as a component of cell membranes.

Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.

Industry: Utilized in the production of dietary supplements and functional foods.

Mecanismo De Acción

The mechanism of action of Stearidonic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways .

Comparación Con Compuestos Similares

Stearidonic Acid ethyl ester can be compared with other polyunsaturated fatty acids such as:

α-Linolenic acid: Found in many cooking oils, it has three double bonds at positions 9, 12, and 15.

γ-Linolenic acid: Found in evening primrose oil, it has three double bonds at positions 6, 9, and 12.

Pinolenic acid: Found in pine seeds, it has three double bonds at positions 5, 9, and 12.

The uniqueness of this compound lies in its four double bonds, which confer distinct chemical and biological properties compared to other similar fatty acids.

Propiedades

Fórmula molecular |

C18H28O2 |

|---|---|

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

(6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+ |

Clave InChI |

JIWBIWFOSCKQMA-GFRMADBLSA-N |

SMILES isomérico |

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Sinónimos |

6,9,12,15-octadecatetraenoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.